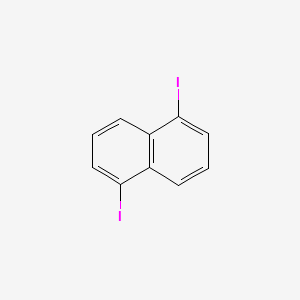

1,5-Diiodonaphthalene

描述

Overview of Halogenated Naphthalenes in Modern Synthetic Chemistry

Halogenated naphthalenes are a class of organic compounds that have garnered significant attention in modern synthetic chemistry. These derivatives of naphthalene (B1677914), a bicyclic aromatic hydrocarbon, feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to their aromatic rings. The presence and position of these halogens dramatically influence the molecule's physical, chemical, and biological properties.

In synthetic chemistry, halogenated naphthalenes serve as versatile building blocks and intermediates. nih.gov The carbon-halogen bond can be selectively cleaved or can activate the naphthalene ring for various transformations. This reactivity is fundamental to the construction of more complex molecular architectures. For instance, they are key precursors in a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal for forming carbon-carbon and carbon-heteroatom bonds. vulcanchem.com

The utility of halogenated naphthalenes extends to materials science, where they are used in the synthesis of dyes, polymers, and organic electronic materials. rsc.orgchemshuttle.com The specific halogen substituent can fine-tune the electronic and photophysical properties of the resulting materials. For example, fluorinated naphthalenes are explored for their unique electronic characteristics, while iodinated naphthalenes are often favored for their high reactivity in synthetic transformations. cymitquimica.comevitachem.com

Significance of Iodine Substituents in Naphthalene Derivatives

Among the halogenated naphthalenes, those bearing iodine substituents hold particular importance. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodo-naphthalenes highly reactive and thus excellent substrates for a variety of chemical reactions. This high reactivity is a distinct advantage in many synthetic applications.

Iodo-naphthalenes are especially valued as precursors in metal-catalyzed cross-coupling reactions. The C-I bond is readily activated by transition metal catalysts, such as palladium complexes, facilitating the formation of new bonds with a wide array of coupling partners. This has made iodo-naphthalenes indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netgoogle.com

Research Trajectory of 1,5-Diiodonaphthalene: Historical Context and Contemporary Relevance

This compound, a specific isomer of diiodonaphthalene, has a rich history and continues to be a compound of significant interest in contemporary chemical research. Historically, its synthesis and reactivity have been explored in the context of fundamental organic chemistry, particularly in studies of electrophilic aromatic substitution and nucleophilic aromatic substitution on the naphthalene ring system. acs.orgacs.org

Early research often focused on its preparation from 1,5-diaminonaphthalene and its subsequent conversion to other 1,5-disubstituted naphthalene derivatives. acs.org These studies laid the groundwork for understanding the regioselectivity of reactions on the naphthalene core.

In recent years, the relevance of this compound has surged, driven by advancements in catalysis and materials science. It is now a key building block for the synthesis of a variety of complex organic structures. For example, it has been used in the synthesis of novel ligands for asymmetric catalysis and in the construction of large, conjugated systems for applications in molecular electronics. researchgate.net Its ability to undergo twofold coupling reactions makes it an attractive monomer for the synthesis of well-defined polymers and oligomers with interesting photophysical properties. conicet.gov.ar

A notable modern synthetic application includes its use in Catellani-type reactions to create axially chiral biaryl compounds, which are important in various fields, including medicinal chemistry and materials science. researchgate.net Additionally, it has been utilized in rearrangement reactions, such as the halo-Jacobsen rearrangement, to produce other diiodonaphthalene isomers. acs.orgresearchgate.net The continued exploration of this compound's reactivity promises to yield new and innovative applications in the years to come.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.96 g/mol chemicalbook.comguidechem.com |

| Melting Point | 147 °C chemicalbook.com |

| Boiling Point (Predicted) | 384.2±15.0 °C chemicalbook.com |

| Density (Predicted) | 2.265±0.06 g/cm³ chemicalbook.com |

| CAS Number | 27715-44-2 chemicalbook.comguidechem.com |

Structure

3D Structure

属性

IUPAC Name |

1,5-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRJPQOLRHRVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396638 | |

| Record name | 1,5-diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27715-44-2 | |

| Record name | 1,5-Diiodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of 1,5 Diiodonaphthalene

Direct Iodination Approaches

Direct iodination of naphthalene (B1677914) presents a straightforward route to diiodinated products. However, controlling the regioselectivity to favor the 1,5-isomer is a significant challenge due to the electronic properties of the naphthalene ring, which typically favor substitution at the 1- and 4-positions.

Regioselective Iodination Techniques for Naphthalene Scaffolds

Achieving regioselective iodination of naphthalene to produce 1,5-diiodonaphthalene often requires specific reagents and conditions. While direct iodination tends to yield a mixture of isomers, certain methods have been developed to enhance the formation of the desired product. For instance, the use of iodine in the presence of an oxidizing agent like nitric acid can lead to diiodination, with the 1,5-isomer being one of the products. babafaridgroup.edu.in The reaction of 1-iodonaphthalene (B165133) with iodine and periodic acid has been shown to produce a mixture of 1,4- and this compound. oup.com

Another approach involves the use of heterogeneous catalysts. For example, iodination of naphthalene over a zeolite catalyst in the presence of molecular oxygen can produce diiodonaphthalene isomers. google.com The choice of catalyst and reaction conditions can influence the product distribution.

The table below summarizes various direct iodination methods for naphthalene.

| Reagent System | Conditions | Products | Reference |

| I₂ / HNO₃ / Acetic Acid | Room Temperature | Mono- and poly-iodo aromatics | babafaridgroup.edu.in |

| I₂ / Periodic Acid | Not specified | 1,4-diiodonaphthalene, this compound | oup.com |

| I₂ / O₂ / Zeolite Catalyst | 200-350°C | 2,6-diiodonaphthalene, other isomers | google.com |

| I₂ / NaIO₃ / H₂SO₄ / Acetic Acid/H₂O | Heating | Iodinated naphthalenes | researchgate.net |

Catalytic Systems in Direct Iodination (e.g., Palladium-catalyzed desulfonylative iodination)

A highly effective and regioselective method for the synthesis of this compound involves the palladium-catalyzed desulfonylative iodination of naphthalene-1,5-disulfonyl chloride. oup.comoup.com This reaction proceeds by treating the corresponding naphthalenesulfonyl chloride with an iodide source, such as zinc iodide or potassium iodide, in the presence of a palladium catalyst. oup.comresearchgate.net A common catalytic system for this transformation is [PdCl₂(PhCN)₂]/LiCl/Ti(OPrⁱ)₄. oup.comoup.com This method is advantageous as it starts from readily available naphthalenesulfonic acids and avoids the use of highly toxic naphthylamines. oup.com

The reaction provides good yields of the desired diiodide. For example, the reaction of naphthalene-1,5-disulfonyl chloride with zinc iodide and the palladium catalyst system at 150°C for one hour yields this compound. oup.com

Synthesis from Precursor Compounds

An alternative to direct iodination is the synthesis of this compound from various precursor compounds through multi-step reaction sequences.

Conversion of Naphthalenesulfonyl Chlorides to this compound

As mentioned in the previous section, the desulfonylative iodination of naphthalene-1,5-disulfonyl chloride is a key method for preparing this compound. oup.comoup.com The starting material, naphthalene-1,5-disulfonyl chloride, can be prepared from the disodium (B8443419) salt of naphthalene-1,5-disulfonic acid by reacting it with phosphorus pentachloride. orgsyn.org The subsequent palladium-catalyzed reaction with zinc iodide or potassium iodide efficiently replaces the sulfonyl chloride groups with iodine atoms. oup.com

The table below outlines the key steps in this synthetic route.

| Starting Material | Reagents | Intermediate/Product | Reference |

| Disodium naphthalene-1,5-disulfonate | PCl₅ | Naphthalene-1,5-disulfonyl chloride | orgsyn.org |

| Naphthalene-1,5-disulfonyl chloride | ZnI₂ or KI, [PdCl₂(PhCN)₂]/LiCl/Ti(OPrⁱ)₄ | This compound | oup.comoup.com |

Halo-Jacobsen Rearrangement of 1,8-Diiodonaphthalene (B175167) to this compound

A fascinating and recently discovered route to this compound involves the Halo-Jacobsen rearrangement of 1,8-diiodonaphthalene. acs.orgnih.govacs.org This rearrangement is induced by the significant steric repulsion between the two iodine atoms at the peri-positions of the naphthalene ring, which distorts the planar structure. acs.orgnih.govacs.org When 1,8-diiodonaphthalene is treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), it undergoes rearrangement to yield a mixture of diiodonaphthalene isomers, including this compound and 1,4-diiodonaphthalene. acs.orgnih.govacs.org

The reaction selectivity can be influenced by the reaction temperature. acs.orgnih.govacs.org For instance, treatment of 1,8-diiodonaphthalene with TfOH at room temperature produced this compound in 30% yield, alongside other products. acs.org

Transformation from Aminonaphthalene Derivatives (e.g., 1,5-Diaminonaphthalene)

A classic and widely used method for the synthesis of this compound is the Sandmeyer reaction, starting from 1,5-diaminonaphthalene. amazonaws.comacs.org This multi-step process involves the diazotization of the two amino groups on the naphthalene ring, followed by the substitution of the resulting diazonium groups with iodine.

The general procedure involves treating 1,5-diaminonaphthalene with sodium nitrite (B80452) in the presence of a strong acid, like sulfuric acid, at low temperatures to form the corresponding bis(diazonium) salt. rsc.org This intermediate is then treated with an aqueous solution of potassium iodide, which leads to the formation of this compound. rsc.org This method has been reported to produce the final product in good yield. rsc.org

The table below summarizes the synthesis of this compound from 1,5-diaminonaphthalene.

| Starting Material | Reagents | Product | Reported Yield | Reference |

| 1,5-Diaminonaphthalene | 1. NaNO₂, H₂SO₄, Acetic Acid; 2. KI | This compound | 71% | rsc.org |

Metal-Halogen Exchange Reactions for this compound Synthesis

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, and this compound serves as an excellent substrate for such transformations. acs.orgresearchgate.netgrafiati.com This reaction typically involves treating this compound with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), to replace one or both iodine atoms with lithium. The resulting organolithium intermediates are highly reactive nucleophiles that can be trapped with various electrophiles to introduce a wide range of functional groups at the 1- and 5-positions of the naphthalene core. acs.orgacs.org

The selectivity of the exchange reaction can be controlled by the stoichiometry of the organolithium reagent and the reaction conditions. acs.orgdatapdf.com For instance, the use of one equivalent of t-BuLi at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF) preferentially leads to the monolithiated species, 1-iodo-5-lithionaphthalene. Subsequent reaction with an electrophile yields a 1,5-disubstituted naphthalene. If two or more equivalents of t-BuLi are used, the dilithiated species, 1,5-dilithionaphthalene, is formed, allowing for disubstitution. acs.org

The synthetic utility of this method is demonstrated by the variety of derivatives that can be prepared from the lithiated intermediates. These findings highlight the versatility of metal-halogen exchange as a gateway to novel 1,5-disubstituted naphthalene derivatives. acs.org

Table 1: Synthesis of 1,5-Disubstituted Naphthalene Derivatives via Metal-Halogen Exchange This table is based on data from the reaction of lithiated this compound with various electrophiles. acs.org

| Electrophile | Reagent Stoichiometry (t-BuLi) | Product |

| Dimethylformamide (DMF) | 1 equivalent | 5-Iodo-1-naphthaldehyde |

| Carbon Dioxide (CO₂) | 2 equivalents | Naphthalene-1,5-dicarboxylic acid |

| Cuprate Reagent | 1 equivalent | 1-(2-Hydroxyethyl)-5-iodonaphthalene |

Regioselective Iodination of Naphthalene-derived Inverse Crowns

A sophisticated and highly regioselective approach to synthesizing specific diiodonaphthalene isomers involves the use of "inverse crowns". rsc.orgrsc.org Inverse crowns are organometallic host-guest complexes where an alkali metal-containing ring encapsulates a metalated organic guest molecule. rsc.org This templating effect can direct metallation reactions to specific positions on an aromatic core that are otherwise difficult to achieve. rsc.orgrsc.org

In the context of naphthalene, researchers have developed alkali metal magnesiate compounds, such as [KMg(TMP)₂nBu] and [NaMg(TMP)₂nBu], which act as "pre-inverse-crowns". rsc.org These reagents can perform unprecedented, highly regioselective metallations on the naphthalene ring system. For example, reacting naphthalene with a specific sodium magnesiate complex has been shown to accomplish a novel 1,4-dimagnesiation. rsc.org The resulting 1,4-dimagnesiated naphthalene is stabilized within the inverse crown structure. rsc.orgrsc.org

Subsequent reactivity studies show that these naphthalene-di-ide inverse crowns can be regioselectively iodinated. rsc.org Quenching the 1,4-dimagnesiated naphthalene inverse crown with iodine leads to the formation of 1,4-diiodonaphthalene. rsc.orgrsc.org While this specific methodology yields the 1,4-isomer, it demonstrates a powerful strategy for controlling the regioselectivity of naphthalene di-iodination through supramolecular templating. rsc.org

Advanced Synthetic Strategies and Yield Optimization

One-Pot Synthetic Routes

The Sandmeyer reaction is a versatile transformation used to convert aromatic amino groups into a wide array of functional groups, including halides, via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In a one-pot procedure for this compound, 1,5-diaminonaphthalene is treated with a nitrite source (e.g., sodium nitrite) and a strong acid to generate the corresponding bis(diazonium) salt in situ. Without isolation, this intermediate is then treated with a source of iodide, such as potassium iodide (KI), often in the presence of a copper(I) salt catalyst like copper(I) iodide, to facilitate the substitution of both diazonium groups with iodine. wikipedia.orgorganic-chemistry.org This direct conversion from a readily available starting material makes it a practical and efficient approach. acs.org

Optimization of Reaction Conditions (Temperature, Solvent, Catalysts)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. beilstein-journals.orgnih.gov Key parameters that are systematically varied include temperature, solvent, and the choice and loading of catalysts. whiterose.ac.uktdl.org The process of optimization often involves exploring a complex interplay of these factors to find the global optimum for a reaction's outcome. beilstein-journals.orgwhiterose.ac.uk

Temperature: Reaction temperature significantly influences reaction rates and selectivity. For instance, metal-halogen exchange reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediates. acs.org In contrast, other reactions, like certain iodinations using N-Iodosuccinimide (NIS), may benefit from higher temperatures (e.g., 120 °C) to drive the reaction to completion. researchgate.net

Solvent: The choice of solvent is crucial as it affects reagent solubility, reaction kinetics, and the stability of intermediates. Aprotic polar solvents like tetrahydrofuran (THF) are commonly used for organometallic reactions, while dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) are often employed for iodination reactions. acs.orgresearchgate.netnih.gov

Catalysts: In reactions like the Sandmeyer synthesis, copper(I) salts are essential catalysts that facilitate the radical-nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com The efficiency of other iodination methods can be enhanced by using different reagents or activators. For example, studies on the di-iodination of aromatic carboxylic acids have systematically compared various conditions to maximize yields, demonstrating how a structured approach to optimization leads to superior results. researchgate.net

The following table illustrates how reaction conditions can be optimized for a di-iodination process, showing the impact of solvent and temperature on product yield.

Table 2: Illustrative Optimization of Di-iodination Reaction Conditions This table is modeled on data for optimizing the di-iodination of aromatic acids and serves as an example of the process. researchgate.net

| Entry | Solvent | Temperature (°C) | Reagent (Equivalents) | Yield (%) |

| 1 | DCM | 80 | NIS (2) | 45 |

| 2 | DCE | 100 | NIS (2) | 62 |

| 3 | MeCN | 120 | NIS (3) | 85 |

| 4 | DMF | 120 | NIS (3) | 78 |

Reactivity and Reaction Mechanisms of 1,5 Diiodonaphthalene

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 1,5-diiodonaphthalene, these reactions provide efficient pathways to introduce a wide range of organic substituents at the peri positions. The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation : An organometallic coupling partner (e.g., organoboron, organotin, organozinc, or organomagnesium compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Given the presence of two C-I bonds, the reaction can proceed in a stepwise manner, allowing for the synthesis of both symmetrical (A-Naph-A) and unsymmetrical (A-Naph-B) 1,5-disubstituted naphthalenes by controlling the stoichiometry of the reagents.

Suzuki-Miyaura Cross-Coupling for Derivatization

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. scielo.org.mx This reaction is highly valued for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups. google.com

For this compound, the Suzuki-Miyaura reaction is an effective method for diarylation, leading to the formation of 1,5-diarylnaphthalenes. rsc.org The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or K₃PO₄ in a solvent system that can be biphasic (e.g., toluene/water) or monophasic (e.g., dioxane, DMF). google.comnih.gov The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transmetalation step. rsc.org

The reaction can be controlled to achieve either mono- or diarylation. Using one equivalent of the boronic acid can favor the formation of the mono-arylated product, 1-iodo-5-arylnaphthalene, which can then be subjected to a second, different Suzuki coupling to create an unsymmetrical product. Using two or more equivalents of the boronic acid drives the reaction to completion, yielding the symmetrical 1,5-diarylnaphthalene.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | Moderate to Good |

This table represents typical conditions for Suzuki-Miyaura reactions involving dihaloarenes and is illustrative for this compound.

Stille Cross-Coupling in the Context of this compound

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. beilstein-journals.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. researchgate.net However, a significant drawback is the toxicity of the tin reagents and byproducts. beilstein-journals.org

In the context of this compound, the Stille coupling provides a reliable route to 1,5-disubstituted naphthalenes, particularly for creating C(sp²)-C(sp²) and C(sp²)-C(sp) bonds. The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. The transmetalation step is often the rate-limiting step and can sometimes be accelerated by the addition of copper(I) salts or by using ligands with low donicity. worktribe.com

This method has been successfully used in the synthesis of highly constrained 1,8-diarylnaphthalenes starting from 1,8-dihalonaphthalenes, where it was found to give superior results compared to Suzuki coupling for sterically demanding substrates. This suggests that for the synthesis of bulky 1,5-diarylnaphthalenes from this compound, the Stille coupling could be a highly effective strategy.

| Entry | Organostannane | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Good |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | Good to Excellent |

| 3 | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ | AsPh₃ | DMF | Excellent |

This table represents typical conditions for Stille reactions involving dihaloarenes and is illustrative for this compound.

Negishi Coupling and Related Reactions

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. Organozinc reagents are more reactive than their organoboron and organotin counterparts, which often leads to faster reaction rates and milder conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

The Negishi reaction is highly versatile, enabling the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. For this compound, this reaction would be particularly useful for introducing alkyl, aryl, or vinyl groups. The reaction is known for its high functional group tolerance and stereospecificity. The organozinc reagent is typically prepared in situ or just before use from the corresponding organohalide or organolithium compound and a zinc salt like ZnCl₂.

| Entry | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Excellent |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | THF | Good |

| 3 | Vinylzinc chloride | Ni(acac)₂/Ligand | DMA | Good |

This table represents typical conditions for Negishi reactions involving dihaloarenes and is illustrative for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine, which also serves as the solvent.

This reaction is the most common method for the synthesis of arylalkynes. Applying this to this compound allows for the straightforward synthesis of 1,5-dialkynylnaphthalene derivatives. These compounds are important precursors for π-conjugated systems, polymers, and macrocycles. The double Sonogashira coupling of this compound with two equivalents of a terminal alkyne, such as phenylacetylene, yields symmetrical 1,5-bis(alkynyl)naphthalenes. scielo.org.mx As with other cross-coupling reactions, sequential couplings with different alkynes can be performed to access unsymmetrical products.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Excellent |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | Excellent |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Good |

This table represents typical conditions for Sonogashira reactions involving dihaloarenes and is illustrative for this compound.

Kumada-Corriu Coupling

The Kumada-Corriu coupling, reported independently by the groups of Kumada and Corriu in 1972, was one of the first transition metal-catalyzed cross-coupling reactions. It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes.

Grignard reagents are highly reactive nucleophiles, which can be both an advantage and a disadvantage. The high reactivity allows for the coupling of less reactive organic chlorides, but it also limits the functional group tolerance of the reaction, as Grignard reagents react with acidic protons (e.g., in alcohols, amines) and electrophilic groups (e.g., esters, ketones). Therefore, this compound is an ideal substrate, but the Grignard reagent must be chosen carefully if other functional groups are desired in the final product. Nickel catalysts, such as NiCl₂(dppe), are commonly used and are more cost-effective than palladium catalysts.

| Entry | Grignard Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | NiCl₂(dppe) | THF | Good to Excellent |

| 2 | Methylmagnesium iodide | Pd(PPh₃)₄ | Et₂O | Good |

| 3 | Vinylmagnesium bromide | NiCl₂(dppp) | THF | Good |

This table represents typical conditions for Kumada-Corriu reactions involving dihaloarenes and is illustrative for this compound.

Metalation and Derivatization Strategies

The carbon-iodine bonds in this compound are the primary sites for metalation, which serves as a powerful strategy for subsequent derivatization. This typically occurs via a metal-halogen exchange mechanism rather than through directed C-H activation.

Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG). However, in the case of this compound, the iodine atoms themselves are not effective DMGs. Instead, the preferred method for generating organometallic derivatives is through metal-halogen exchange, where the iodine atoms are replaced by a metal, typically lithium. acs.orgacs.orgwikipedia.org This reaction is highly efficient and regioselective, occurring specifically at the C-I bonds.

The process involves treating this compound with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi). The exchange is rapid, even at low temperatures, due to the favorable kinetics of replacing an iodine atom with lithium. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl, making iodoarenes excellent substrates for this transformation. wikipedia.org

A study by Wang et al. demonstrated the utility of this approach. acs.org Treatment of this compound with one equivalent of t-BuLi resulted in a mono-lithium/diiodo exchange, forming the 5-iodo-1-lithionaphthalene intermediate. Using two or more equivalents of t-BuLi led to the formation of the 1,5-dilithionaphthalene dianion. acs.org These lithiated intermediates can then be trapped with various electrophiles to create a wide range of 1,5-disubstituted naphthalene (B1677914) derivatives. acs.orgacs.org

The primary organometallic intermediates derived from this compound are organolithium species, formed via the metal-halogen exchange reaction described above. acs.orgacs.org The stepwise formation of mono- and di-lithiated naphthalenes allows for controlled, selective derivatization at one or both of the iodine-bearing positions.

Reaction Scheme for Metal-Halogen Exchange and Derivatization:

Wang et al. successfully synthesized various 1,5-disubstituted naphthalenes by trapping these organolithium intermediates with different electrophiles. acs.org For example, the reaction of the mono-lithiated intermediate with dimethylformamide (DMF) yielded 5-iodonaphthaldehyde. The dilithiated intermediate was used to prepare dialdehydes, dicarboxylic acids, and other difunctionalized derivatives. acs.org

The following table summarizes the synthesis of various 1,5-disubstituted naphthalene derivatives from this compound via organolithium intermediates.

| Starting Material | Reagent(s) | Intermediate | Electrophile | Final Product | Yield (%) | Reference |

| This compound | 1.1 equiv t-BuLi | 5-Iodo-1-lithionaphthalene | DMF | 5-Iodonaphthaldehyde | 55 | acs.org |

| This compound | 2.2 equiv t-BuLi | 1,5-Dilithionaphthalene | CO₂ | Naphthalene-1,5-dicarboxylic acid | 78 | acs.org |

| This compound | 2.2 equiv t-BuLi | 1,5-Dilithionaphthalene | (CH₂O)n | Naphthalene-1,5-dimethanol | 50 | acs.org |

Table based on data from Wang et al., 1993. acs.org

Beyond organolithium compounds, the iodine atoms can also participate in other transformations like the Ullmann reaction, which involves organocopper intermediates to form C-C, C-N, or C-O bonds. nih.govwikipedia.orgoperachem.com While not a direct metalation, this reaction proceeds through the formation of an organometallic species on a copper surface or in solution. organic-chemistry.org

Rearrangement Reactions and Isomerization

This compound is a key player in the context of rearrangement reactions of diiodonaphthalene isomers, particularly the Halo-Jacobsen rearrangement.

The Halo-Jacobsen rearrangement is an acid-catalyzed migration of a halogen atom on a polyalkyl- or polyhalo-aromatic system. Recent research has shown that steric strain can induce this rearrangement in diiodonaphthalenes. Specifically, 1,8-diiodonaphthalene (B175167), which suffers from significant steric repulsion between the peri-iodo groups, undergoes a Halo-Jacobsen rearrangement when treated with a strong acid like trifluoromethanesulfonic acid.

This rearrangement produces a mixture of the more thermodynamically stable this compound and 1,4-diiodonaphthalene. Under the same reaction conditions, this compound was found to be unreactive, indicating that it is a thermodynamic sink in this rearrangement process. This stability is attributed to the lack of significant steric strain between its iodine atoms, which are located on different rings and are well-separated.

The reaction selectivity between rearrangement and a competing dehalogenative homocoupling reaction can be controlled by temperature, as shown in the table below.

| Starting Material | Temperature (°C) | Product Distribution (%) | Reference |

| This compound | 1,4-Diiodonaphthalene | ||

| 1,8-Diiodonaphthalene | Room Temp. | 30 | 16 |

| 1,8-Diiodonaphthalene | 80 | 16 | 13 |

Table adapted from research on the Halo-Jacobsen rearrangement of 1,8-diiodonaphthalene.

This demonstrates that this compound is a primary product of the thermodynamically driven rearrangement of its strained 1,8-isomer.

The primary intramolecular rearrangement pathway relevant to this compound is the mechanism of the Halo-Jacobsen rearrangement that leads to its formation. While detailed computational studies on the specific isomerization pathways between all diiodonaphthalene isomers are not widely available, the mechanism for the Jacobsen reaction is generally understood to proceed through iodonium (B1229267) ion intermediates.

In the case of the rearrangement from 1,8-diiodonaphthalene, the proposed pathway involves:

Protonation: The naphthalene ring is protonated by the strong acid, forming an arenium ion.

Iodine Migration: The protonated species facilitates the intramolecular migration of an iodine atom. This likely occurs through a series of acs.orgacs.org-shifts (suprafacial shifts), where the iodine atom moves to an adjacent carbon.

Deprotonation: Loss of a proton from the rearranged arenium ion intermediate yields the final, more stable diiodonaphthalene isomer, such as this compound.

The high steric energy of the 1,8-isomer is the driving force for this rearrangement, pushing the equilibrium toward less strained isomers. The stability of this compound prevents it from readily rearranging further under these conditions.

Radical Reactions and Intermediates

The reactivity of this compound in radical reactions is primarily dictated by the relatively weak carbon-iodine (C-I) bonds. Homolytic cleavage of these bonds can lead to the formation of highly reactive naphthyl radical intermediates, which can then participate in a variety of subsequent reactions.

Photolysis is a common method for generating aryl radicals from aryl iodides. rsc.org For instance, the photolysis of 1-iodonaphthalene (B165133) is a known method to produce the 1-naphthyl radical. rsc.org By analogy, irradiation of this compound with ultraviolet (UV) light is expected to induce the homolytic cleavage of one of the C-I bonds, yielding the corresponding naphthyl radical.

Another potential pathway for the formation of radical intermediates is through single electron transfer (SET) reactions. In the presence of a suitable electron donor, this compound could accept an electron to form a radical anion. This intermediate can then fragment, losing an iodide ion to produce a naphthyl radical.

Once formed, the 1-iodo-5-naphthyl radical is a highly reactive intermediate that can undergo several types of reactions. These reactions are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the primary reactions of naphthyl radicals is hydrogen atom abstraction . In the presence of a suitable hydrogen donor, the naphthyl radical can abstract a hydrogen atom to form 1-iodonaphthalene. The efficiency of this process depends on the bond strength of the hydrogen donor.

Naphthyl radicals can also participate in addition reactions with unsaturated systems, such as alkenes and alkynes. For example, the reaction of 1-naphthalenyl radicals with acetylene (B1199291) has been studied and shown to lead to the formation of acenaphthylene (B141429). rsc.org This type of reaction, often part of a hydrogen-abstraction-acetylene-addition (HACA) mechanism, is considered a key step in the growth of polycyclic aromatic hydrocarbons (PAHs). rsc.org

Furthermore, naphthyl radicals can react with nucleophiles in a process known as radical-nucleophilic substitution (SRN1). This multi-step reaction involves the addition of a nucleophile to the radical to form a radical anion, which can then propagate a chain reaction.

In the absence of other trapping agents, the naphthyl radicals could potentially dimerize or react with other radical species in the medium.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds. For a molecule like this compound, where experimental studies on its reactivity might be limited, DFT calculations can provide invaluable insights into its electronic structure, reaction pathways, and the nature of transient intermediates and transition states.

DFT calculations can be employed to map out the potential energy surface for various reactions involving this compound. This allows for the theoretical investigation of reaction mechanisms, including the identification of intermediates and transition states. For instance, the homolytic cleavage of the C-I bond can be studied by calculating the bond dissociation energy. Various DFT functionals, such as B3LYP, M06-2X, and others, can be used for this purpose, and the choice of functional can impact the accuracy of the results. scispace.com

For reactions involving the subsequent naphthyl radical, DFT can be used to model the reaction pathways of hydrogen abstraction, addition to unsaturated systems, and other transformations. By calculating the activation energies for competing pathways, the most likely reaction products can be predicted. For example, in the context of PAH formation, theoretical investigations have shown that the reaction of 1-naphthalenyl radical with acetylene preferentially forms acenaphthylene through a five-membered ring intermediate. rsc.org Similar calculations could be applied to the radical derived from this compound to predict its reactivity.

The table below summarizes some key parameters that can be calculated using DFT to elucidate reaction pathways.

| Calculated Parameter | Significance in Understanding Reaction Pathways |

| Bond Dissociation Energy (BDE) | Predicts the ease of radical formation from this compound. |

| Reaction Enthalpy (ΔH) | Determines whether a reaction step is exothermic or endothermic. |

| Activation Energy (Ea) | Indicates the kinetic feasibility of a reaction pathway. |

| Gibbs Free Energy of Activation (ΔG‡) | Provides a more complete picture of reaction kinetics, including entropy effects. |

| Geometries of Intermediates and Transition States | Offers structural insights into the species involved along the reaction coordinate. |

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS). DFT calculations allow for the location and optimization of TS geometries on the potential energy surface. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during a reaction. Vibrational frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions that can lead to chiral products, DFT is a powerful tool for predicting and understanding enantioselectivity. This is particularly relevant when this compound or its derivatives are reacted with chiral reagents or catalysts. By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products. A higher energy difference corresponds to a higher predicted enantioselectivity.

Recent advancements in computational methods have made the accurate prediction of transition states more efficient. labcompare.com

The ultimate validation of computational mechanistic studies comes from the correlation of theoretical predictions with experimental observations. When experimental data is available, DFT calculations can be used to rationalize the observed outcomes, such as product distributions, reaction rates, and stereoselectivity.

For instance, if a particular reaction of this compound yields a specific regioisomer as the major product, DFT calculations of the activation energies for the formation of all possible regioisomers can be performed. A good correlation is achieved if the computationally predicted lowest energy pathway corresponds to the experimentally observed major product.

Similarly, the Hammett equation, which relates reaction rates and equilibrium constants for substituted aromatic compounds, can be used to correlate experimental data with computed electronic parameters, such as atomic charges or substituent effects calculated by DFT.

While direct experimental studies on the radical reactivity of this compound are not extensively documented, the principles derived from computational studies on naphthalene and its other derivatives provide a strong framework for predicting and understanding its chemical behavior.

Advanced Materials Science Applications of 1,5 Diiodonaphthalene

Organic Electronics and Optoelectronic Materials

The development of novel organic materials is crucial for advancing the field of organic electronics. The naphthalene (B1677914) scaffold is a common building block for such materials due to its inherent aromaticity and charge transport capabilities. 1,5-Diiodonaphthalene serves as a valuable precursor, enabling the synthesis of tailored molecules for various optoelectronic devices.

Precursor for Organic Light-Emitting Diodes (OLEDs)

While naphthalene-based polymers have been explored for OLED applications, specific research detailing the direct use of this compound as a precursor for OLED materials is not extensively documented in readily available literature. However, the 1,5-disubstituted naphthalene framework is a key component in some advanced materials. For instance, copolymers incorporating 1,4-naphthalene units have been synthesized via Suzuki coupling polymerization for use in blue-light-emitting OLEDs. mdpi.com The structural geometry of these polymers can be manipulated by the choice of comonomer to prevent molecular aggregation and fluorescence quenching. mdpi.com

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are a cornerstone of flexible and printed electronics. The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used. Naphthalene-based materials, particularly those with extended π-conjugation, are promising candidates for OFETs. While direct synthesis from this compound is not commonly reported, related naphthalene diimide (NDI) copolymers have shown excellent electron transport properties. For example, the copolymer P(NDI2OD-T2), which features a naphthalene core, has been extensively studied for its charge transport in thin-film transistors.

Application in Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics, non-fullerene acceptors have garnered significant attention for their tunable optical and electronic properties. Materials based on fused aromatic diimides, including naphthalene derivatives, were among the first to be used as electron acceptors in OSCs. More recently, dithienonaphthalene (DTN)-based non-fullerene acceptors have been developed, demonstrating the potential of the naphthalene core in constructing efficient light-harvesting and charge-separating materials. nih.gov The synthesis of these complex molecules often involves cross-coupling reactions where di-halogenated aromatic compounds are key starting materials. Although 1,8-diiodooctane (B1585395) and 1-chloronaphthalene (B1664548) have been utilized as solvent additives to improve the power conversion efficiency of OPVs, the direct application of this compound as a primary building block for the active layer material is not as prevalent in the literature. rsc.org

Charge Transport and Photophysical Properties in Derived Materials

The charge transport and photophysical properties of materials derived from naphthalene are central to their function in electronic devices. The rigid, planar structure of the naphthalene unit facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. First-principles calculations on naphthalene crystals have shown that hole carriers can exhibit band-like transport, with mobility regulated by scattering between intermolecular phonons and holes. mdpi.com

The introduction of substituents at the 1- and 5-positions through reactions like the Sonogashira coupling can significantly alter the photophysical properties. For example, a cyclophane containing a 1,5-disubstituted naphthalene and a 1,6-bis(phenylethynyl)pyrene (B15434561) moiety exhibits mechanochromic luminescence, where the emission color changes from light-blue in the crystalline state to green in the amorphous state due to the formation of intramolecular excimers. nih.gov The photophysical properties of such a derivative are summarized in the table below.

| Compound | Absorption λmax (nm) in CHCl3 | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) in CHCl3 | Emission λmax (nm) in CHCl3 | Fluorescence Quantum Yield (ΦF) in CHCl3 |

| Cyclophane with 1,5-disubstituted naphthalene | 408, 430 | 6.0 x 10⁴, 6.5 x 10⁴ | 436, 458 | 0.88 |

Data compiled from a study on a 1,6-bis(phenylethynyl)pyrene-based cyclophane. nih.gov

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. These systems have applications in sensing, catalysis, and drug delivery.

Synthesis of Flexible Pillared Metal-Organic Frameworks (MOFs)

While direct use of this compound as a linker in flexible pillared Metal-Organic Frameworks (MOFs) is not extensively documented, its derivatives, such as naphthalene-1,5-diyldioxy-di-acetic acid, have been successfully employed in the synthesis of novel MOFs. These frameworks exhibit structural diversity and interesting properties, including photoluminescence and photocatalytic activity. The flexibility in these MOFs often arises from the conformational freedom of the organic linkers, which can be influenced by the geometry of the naphthalene core. The synthesis of such materials typically involves solvothermal reactions between a metal salt and the functionalized naphthalene-based ligand.

| MOF Component | Role | Example Compound |

| Metal Ion | Node | Mn(II), Cd(II), Pb(II) |

| Organic Linker | Pillar/Linker | Naphthalene-1,5-diyldioxy-di-acetic acid |

| Solvent | Template/Guest | N,N-Dimethylformamide (DMF), Water |

Investigation of Supramolecular Chirality in Assemblies

Supramolecular chirality, the expression of chirality at the level of a molecular assembly, is a critical area of research with implications for catalysis and materials science. While direct studies involving this compound in supramolecular chirality are not prevalent, naphthalene diimides, which share the naphthalene core, are known to form chiral assemblies. The induction of chirality in these systems can be achieved through the incorporation of chiral side chains or through interactions with chiral guest molecules. The rigid naphthalene unit can serve as a scaffold to transmit chiral information throughout the supramolecular structure. Techniques such as circular dichroism spectroscopy are employed to investigate the handedness and stability of these chiral assemblies.

Polymer Chemistry and Conjugated Systems

In the realm of polymer chemistry, this compound serves as a versatile monomer for the synthesis of conjugated oligomers and polymers. The resulting materials often exhibit interesting semiconducting properties and their performance in electronic devices is influenced by the inherent non-planarity introduced by the 1,5-substitution pattern.

Monomer in the Synthesis of Conjugated Oligomers and Polymers

The presence of two reactive iodine atoms makes this compound a suitable monomer for various cross-coupling reactions to form conjugated polymers. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful methods for the formation of carbon-carbon bonds, enabling the polymerization of dihaloaromatic compounds like this compound with appropriate comonomers. For instance, naphthalene-based polymers have been synthesized via Friedel–Crafts crosslinking and have been used as supports for catalysts in Suzuki cross-coupling reactions. While specific examples detailing the direct polymerization of this compound are not abundant in readily available literature, the analogous 1,5-diaminonaphthalene is used to produce polyimides and poly(azomethine-naphthalene)s, highlighting the utility of the 1,5-naphthalene unit in polymer backbones. researchgate.net

| Polymerization Method | Description |

| Suzuki Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. |

| Stille Coupling | Palladium-catalyzed reaction between an organotin compound and an organohalide. |

| Sonogashira Coupling | Palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. |

| Friedel–Crafts Alkylation | Alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. |

Non-Planarity and Device Performance in Polyaromatic Compounds

The 1,5-substitution pattern on the naphthalene ring can induce a degree of non-planarity in the resulting polymer backbone due to steric interactions between adjacent monomer units. canterbury.ac.nz This twisting of the polymer chain can have a significant impact on the material's properties and its performance in electronic devices. A non-planar conformation can reduce intermolecular aggregation and π-π stacking, which can be beneficial in certain applications like OLEDs by preventing fluorescence quenching in the solid state. mdpi.com However, for applications like organic field-effect transistors (OFETs), a more planar structure that facilitates ordered packing and efficient charge transport is often desirable. The interplay between the steric effects of the 1,5-naphthalene linkage and the electronic properties of the conjugated system is a key consideration in the design of high-performance polyaromatic materials for organic electronics.

Sensor Technologies

Development of Chemical Sensor Devices

Information not available in current scientific literature.

Derivatization and Functionalization of 1,5 Diiodonaphthalene

Synthesis of Substituted Naphthalene (B1677914) Derivatives

The iodine atoms in 1,5-diiodonaphthalene are excellent leaving groups in numerous metal-catalyzed cross-coupling reactions, providing a direct route to symmetrically or asymmetrically disubstituted naphthalene derivatives. wikipedia.org Palladium-catalyzed reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net

Key cross-coupling reactions used to functionalize this compound include:

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, such as this compound, using a palladium catalyst and a copper co-catalyst. It is a powerful method for introducing alkynyl groups, which can serve as precursors for more complex structures or as components in conjugated materials. chemrxiv.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. It is widely used to form C(sp²)–C(sp²) bonds, enabling the synthesis of 1,5-diarylnaphthalenes. rsc.org This method is fundamental for creating biaryl structures and extending the π-conjugated system of the naphthalene core.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It allows for the introduction of vinyl groups at the 1 and 5 positions of the naphthalene ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. It provides a route to 1,5-diaminonaphthalene derivatives, which are important intermediates in dye and polymer chemistry.

These reactions can be performed sequentially, allowing for the synthesis of unsymmetrical 1,5-disubstituted naphthalenes by exploiting differences in reaction conditions or by protecting one of the iodo groups. The ability to introduce a wide array of functional groups makes this compound a valuable platform for creating tailored molecular structures for applications in materials science and medicinal chemistry. researchgate.net

Table 1: Key Cross-Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI, Base | 1,5-Dialkynylnaphthalene |

| Suzuki-Miyaura Coupling | Boronic Acid (Ar-B(OH)₂) | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base | 1,5-Diarylnaphthalene |

| Heck Coupling | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand, Base | 1,5-Divinylnaphthalene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Pd Catalyst, Ligand, Base | 1,5-Diaminonaphthalene |

Formation of Binaphthyl and Polyaryl Derivatives

This compound serves as a critical monomer for the synthesis of binaphthyls and other polyaryl compounds. These materials are of significant interest due to their unique optical and electronic properties. nih.gov The controlled coupling of this compound units can lead to the formation of macromolecules with extended π-conjugation. researchgate.net

One primary method for creating such structures is through Yamamoto or Suzuki-Miyaura polycondensation. In these processes, this compound is reacted with a suitable coupling partner, such as a diboronic acid or under reductive conditions, to form polymer chains. For instance, Suzuki coupling with benzene-1,4-diboronic acid can yield alternating naphthalene and benzene (B151609) units. The resulting polymers often exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the synthesis of discrete binaphthyl and oligonaphthyl structures can be achieved through controlled coupling reactions. These molecules are important as chiral ligands and as platforms for studying intramolecular interactions. nih.gov The steric hindrance around the peri positions can influence the conformation of the resulting polyaryl systems, leading to unique three-dimensional structures.

Introduction of Phosphonate (B1237965) Groups

Phosphonate groups (C−PO(OR)₂) can be introduced onto the naphthalene skeleton using this compound as a starting material. wikipedia.org These organophosphorus compounds are valuable as flame retardants, chelating agents, and intermediates in the synthesis of biologically active molecules. nih.govnih.gov

The most common method for forming the C–P bond is the palladium-catalyzed Hirao cross-coupling reaction. This reaction couples an aryl halide with a dialkyl phosphite (B83602) (HPO(OR)₂) in the presence of a palladium catalyst and a base. Applying this reaction to this compound allows for the synthesis of naphthalene-1,5-bis(phosphonates). Another key synthetic route is the Michaelis-Arbuzov reaction, where an aryl halide is reacted with a trialkyl phosphite, although this typically requires nickel catalysis for non-activated aryl halides.

These phosphonate-functionalized naphthalenes can be further modified. For example, hydrolysis of the phosphonate esters yields the corresponding phosphonic acids, which are effective metal chelators. wikipedia.org

Construction of Fluoranthene (B47539) Skeletons

Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) composed of a naphthalene and a benzene ring fused by a five-membered ring. rsc.org They are of interest in materials science due to their electronic properties. This compound can be utilized as a precursor for the synthesis of specific fluoranthene isomers through intramolecular cyclization strategies.

A reported synthetic route involves a palladium-catalyzed domino reaction. rsc.org The process begins with a Suzuki-Miyaura coupling of this compound with a suitably substituted arylboronic acid, such as (2-formylphenyl)boronic acid. This is followed by an intramolecular cyclization and condensation step to form the five-membered ring, thus constructing the fluoranthene core. While similar strategies have been detailed for the 1,8-diiodonaphthalene (B175167) isomer, the principles are applicable to the 1,5-isomer to generate different fluoranthene architectures. rsc.orgresearchgate.net This approach allows for the rapid assembly of complex PAH skeletons from readily available starting materials.

Synthesis of Other Polycyclic Aromatic Hydrocarbons (PAHs)

Beyond fluoranthenes, this compound is a valuable platform for building a variety of other complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are a large class of compounds with diverse structures and properties, finding use as organic semiconductors and fluorescent materials. nih.govresearchgate.netnih.gov

Synthetic strategies often rely on extending the naphthalene core through annulation reactions. This can be achieved by first using cross-coupling reactions to install functional groups onto the this compound scaffold, which then undergo subsequent cyclization reactions. For example, Sonogashira coupling can introduce alkynyl substituents, which can then participate in intramolecular Diels-Alder reactions or other pericyclic reactions to form new rings.

Another powerful technique is the Scholl reaction, which involves the intramolecular oxidative cyclodehydrogenation of aryl-substituted naphthalenes. By first synthesizing a 1,5-diarylnaphthalene via Suzuki coupling, subsequent treatment with an oxidant like iron(III) chloride can induce cyclization to form larger, planar PAH systems. This method allows for the creation of graphene-like fragments from the bottom up. researchgate.net

Chiral Derivatives and Enantio-induction

The 1,1'-binaphthyl (BINAP) framework is a cornerstone of asymmetric catalysis, where the axial chirality arising from restricted rotation around the C1-C1' bond is used to create a chiral environment. nih.gov While this compound itself is not a direct precursor to the most common 2,2'-substituted BINAP ligands, its derivatives can be used to construct novel chiral structures.

By functionalizing this compound and then performing coupling reactions, it is possible to synthesize binaphthyl systems with substitution at the peri-positions (8,8'). nih.gov These substituents can significantly influence the dihedral angle and rotational barrier of the binaphthyl system, creating a unique chiral pocket. For example, coupling two units of a functionalized 1-iodonaphthalene (B165133) derivative can lead to C₂-symmetric 8,8'-disubstituted binaphthyl ligands. nih.gov

These chiral ligands can then be used in transition metal catalysis to induce enantioselectivity in a wide range of chemical transformations. The concept of chiral induction relies on the transfer of chirality from the ligand to the product of the reaction, enabling the synthesis of a single enantiomer of a chiral molecule. uni-muenchen.de The development of new chiral ligands from naphthalene-based precursors continues to be an active area of research.

Table 2: Summary of Derivatization Strategies for this compound

| Section | Synthetic Goal | Key Reactions | Resulting Structure Type |

|---|---|---|---|

| 5.1 | Substituted Naphthalenes | Sonogashira, Suzuki, Heck | 1,5-Disubstituted Naphthalenes |

| 5.2 | Binaphthyls & Polyaryls | Yamamoto Coupling, Suzuki Polycondensation | Polymers, Oligomers |

| 5.3 | Phosphonate Introduction | Hirao Cross-Coupling | Naphthalene-1,5-bis(phosphonates) |

| 5.4 | Fluoranthene Skeletons | Suzuki Coupling, Intramolecular C-H Arylation | Fused Polycyclic Aromatic Hydrocarbons |

| 5.5 | Other PAHs | Cross-Coupling followed by Scholl Reaction | Extended Polycyclic Aromatic Hydrocarbons |

| 5.6 | Chiral Derivatives | Ullmann or Suzuki Coupling of Precursors | Axially Chiral Binaphthyl Ligands |

Advanced Characterization Techniques in 1,5 Diiodonaphthalene Research

Spectroscopic Methods

Spectroscopy is fundamental to the analysis of 1,5-diiodonaphthalene, offering non-destructive ways to probe its molecular characteristics.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring are observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹, although it can be weak. In a study on 1,5-dinitronaphthalene (B40199), the C-H stretching modes were observed between 3110 and 3075 cm⁻¹. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Confirms the presence of aromatic hydrogen atoms. |

| Aromatic C=C Stretch | 1400 - 1600 | Characteristic of the naphthalene ring system. |

| C-H Out-of-Plane Bending | 700 - 900 | Provides information about the substitution pattern on the aromatic ring. |

| C-I Stretch | 500 - 600 | Indicates the presence of the carbon-iodine bond. |

UV-Vis Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Naphthalene and its derivatives exhibit characteristic absorption bands in the ultraviolet region. The introduction of silyl (B83357) groups to the naphthalene core has been shown to cause a red-shift in the absorption maxima. mdpi.com Similarly, the two iodine atoms in this compound are expected to influence the electronic structure and shift the absorption bands compared to unsubstituted naphthalene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some naphthalene derivatives are highly fluorescent, the presence of heavy atoms like iodine often quenches fluorescence due to enhanced intersystem crossing. However, studies on related compounds like 1,5-diisocyanonaphthalene show that the 1,5-substitution pattern can lead to interesting photophysical properties, with emission spectra that can be sensitive to the solvent environment. nih.govresearchgate.net Research on 1,5-diaminonaphthalene has also demonstrated its use as a solvatochromic probe, where its emission spectrum shifts in the presence of protic solvents like water. preprints.org

| Technique | Parameter | Typical Findings |

|---|---|---|

| UV-Vis Spectroscopy | λmax (Absorption Maximum) | Multiple bands in the UV region (typically 250-350 nm), characteristic of the naphthalene π-system, influenced by iodo-substituents. |

| Fluorescence Spectroscopy | λem (Emission Maximum) | Fluorescence is often weak or quenched due to the heavy-atom effect of iodine. Derivatives may show solvent-dependent emission. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆I₂), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of approximately 380. The isotopic pattern of this peak would be distinctive due to the presence of two iodine atoms (¹²⁷I is the only stable isotope). The fragmentation pattern in electron ionization (EI) mass spectrometry typically involves the sequential loss of the iodine atoms. nih.gov Key fragmentation ions would include [M-I]⁺ (loss of one iodine atom) and [M-2I]⁺ (loss of both iodine atoms), leading to the naphthalene cation.

| Ion | Formula | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺• | [C₁₀H₆I₂]⁺• | ~380 | Molecular ion peak, confirms the molecular weight. |

| [M-I]⁺ | [C₁₀H₆I]⁺ | ~253 | Loss of one iodine radical. |

| [M-2I]⁺ | [C₁₀H₆]⁺ | ~126 | Loss of two iodine radicals, resulting in the naphthalene cation. |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and also provides information about molecular vibrations. In Raman spectroscopy, non-polar bonds often give rise to strong signals. Therefore, the C=C stretching modes of the aromatic ring in this compound are expected to be prominent. Computational studies, often using density functional theory (DFT), are frequently employed alongside experimental Raman spectroscopy to accurately assign the observed vibrational modes. For instance, detailed vibrational analysis combining experimental FT-Raman spectra with DFT calculations has been successfully applied to the related 1,5-dinitronaphthalene molecule. researchgate.netresearchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Ring Breathing Mode | 700 - 800 | Strong |

| Aromatic C=C Stretch | 1300 - 1600 | Strong to Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While not commonly used for bulk characterization of simple organic molecules, XPS would be highly valuable for studying this compound when it is adsorbed on a surface or incorporated into a thin film or self-assembled monolayer. The XPS spectrum would show characteristic peaks for carbon (C 1s) and iodine (I 3d). High-resolution scans of the I 3d region would reveal a doublet (I 3d₅/₂ and I 3d₃/₂) characteristic of the C-I bond. The binding energies of these core-level electrons provide information about the chemical environment of the atoms. nih.gov

| Element | Core Level | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Carbon | C 1s | ~285 | Confirms the presence of carbon; can distinguish between C-C/C-H and C-I environments. |

| Iodine | I 3d₅/₂ | ~619 | Confirms the presence of iodine and provides information about its chemical state (e.g., covalent C-I bond). |

| Iodine | I 3d₃/₂ | ~630 | Spin-orbit splitting partner to the I 3d₅/₂ peak. |

Diffraction Techniques

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule and its arrangement within a crystal. springernature.comnih.gov For this compound, single crystals suitable for analysis have been obtained through sublimation. csu.edu.au

Detailed crystallographic studies reveal that this compound crystallizes in the orthorhombic system with the chiral space group P212121. csu.edu.auresearchgate.net The analysis, conducted at a temperature of 223 K, provides precise atomic coordinates, allowing for a thorough examination of its molecular geometry. csu.edu.au The molecule itself is planar, and its crystal packing is characterized by a T-shaped, edge-to-face arrangement. csu.edu.auresearchgate.net This packing is primarily governed by weak, non-bonding intermolecular interactions, specifically I···π and I···I contacts. csu.edu.au The C–I bond lengths are reported to be between 2.090 Å and 2.103 Å. csu.edu.au

| Crystal Parameter | Value csu.edu.au |

| Chemical Formula | C₁₀H₆I₂ |

| Formula Weight | 379.95 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.0211 (5) |

| b (Å) | 11.5366 (8) |

| c (Å) | 12.1874 (8) |

| Volume (ų) | 987.17 (12) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 223 (2) |

| R-factor | 0.033 |

Powder X-ray Diffraction (PXRD) serves as a complementary technique to SCXRD, used for the analysis of bulk, polycrystalline samples. researchgate.netspringernature.com While SCXRD provides the detailed structure from a perfect single crystal, PXRD is essential for confirming the phase purity and crystallinity of a synthesized batch of this compound. nih.govchalcogen.ro The technique involves irradiating a powder sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle.

The resulting diffraction pattern acts as a fingerprint for the crystalline phase. For this compound, the experimental PXRD pattern of a bulk sample can be compared against a pattern simulated from the single-crystal data. A match between the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase identified in the single-crystal analysis and is free from significant crystalline impurities. researchgate.net

Microscopic and Surface Analysis

Beyond the bulk crystal structure, understanding the surface characteristics, morphology, and intermolecular forces at a microscopic level is crucial. Various high-resolution microscopy and computational analysis techniques are employed for this purpose.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct, real-space visualization of materials at the nanoscale. llnl.gov In the context of this compound research, TEM could be used to characterize the morphology and size distribution of nanocrystals or thin films. High-resolution TEM (HRTEM) has the potential to image the crystal lattice directly, revealing crystalline defects, grain boundaries, or dislocations.

However, a significant challenge in applying TEM to organic materials like this compound is their sensitivity to the high-energy electron beam, which can cause structural damage, a phenomenon known as radiolysis. uantwerpen.be To mitigate this, researchers often employ strategies such as using cryo-TEM (operating at cryogenic temperatures) or coating the sample with a protective layer, such as graphene, to enhance stability and dissipate heat and charge during imaging. uantwerpen.be

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. wikipedia.orgwashington.edu It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current that flows between the tip and the sample. utwente.nl

While direct STM studies on this compound are not extensively reported, the technique is exceptionally well-suited for investigating the self-assembly of such molecules on conductive substrates like gold (Au) or graphite. By depositing a sub-monolayer of this compound onto a substrate, STM could be used to visualize how individual molecules arrange themselves into two-dimensional ordered structures. This would provide direct evidence of the role of intermolecular forces, particularly the I···I halogen bonds, in directing the formation of supramolecular assemblies on a surface. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. researchgate.netnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron contribution from that molecule to the total crystal electron density is equal to the contribution from all other molecules. nih.gov

| Interaction Type | Description in this compound Crystal Packing |

| H···H | Represents the largest contribution to the total surface area, typical for organic molecules. mdpi.com |

| C···H / H···C | Contacts between hydrogen atoms and the naphthalene carbon framework. |

| I···H / H···I | Interactions between the iodine substituents and hydrogen atoms of neighboring molecules. |

| I···I | Key halogen-bonding interactions responsible for stabilizing the crystal structure. csu.edu.au |

| I···C / C···I | Represents the I···π interactions between an iodine atom and the aromatic ring of an adjacent molecule. csu.edu.au |

Thermal Analysis

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org For this compound, these methods are crucial for determining its stability under thermal stress and its phase transition behavior.

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. wikipedia.orgmt.com This analysis provides valuable information on the thermal stability and decomposition profile of a material. wikipedia.org In a typical TGA experiment, the sample's mass is continuously monitored as it is heated at a constant rate. wikipedia.org The resulting data, plotted as mass change versus temperature, generates a TGA curve. wikipedia.org

The TGA curve can reveal the temperatures at which the material begins to decompose, the kinetics of the decomposition, and the amount of residual mass at the end of the analysis. wikipedia.orgmt.com For a compound like this compound, TGA would be employed to determine its upper temperature limit for use in applications, as well as to understand its decomposition mechanism, which likely involves the loss of iodine atoms. The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study combustion behavior. wikipedia.org While specific TGA data for this compound is not detailed in the available research, the technique remains a standard method for assessing the thermal robustness of such aromatic compounds.

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid. For this compound, this value represents the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. The reported melting point for this compound is a key parameter for its characterization. chemicalbook.com

Table 1: Melting Point of this compound

| Compound Name | Melting Point (°C) | Reference |

|---|---|---|

| This compound | 147 | chemicalbook.com |

Electrochemical Characterization

Electrochemical characterization methods are used to investigate the redox properties of molecules, which is essential for their application in electronic devices, sensors, and catalysis.

Cyclic voltammetry (CV) is a potent and widely used electrochemical technique for studying the oxidation and reduction processes of molecular species. iitk.ac.in The method involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. iitk.ac.in By cycling the potential, information about the thermodynamics and kinetics of electron transfer processes can be obtained. iitk.ac.in

Theoretical and Computational Studies on 1,5 Diiodonaphthalene and Its Derivatives

Computational Chemistry for Reaction Mechanisms